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molecular formula C19H17FN2O B8620677 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one CAS No. 918145-40-1

1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one

Cat. No. B8620677
M. Wt: 308.3 g/mol
InChI Key: MULMGJCQCLQCOR-UHFFFAOYSA-N
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Patent
US08518976B2

Procedure details

8.2 mg (0.18 mmol) of sodium hydride (55% suspension in mineral oil) were added to 17.8 mg (0.19 mmol) of 2-hydroxypyridine in 5 ml of DMF, and the mixture was stirred at room temperature for 30 min. Subsequently, 50 mg (0.17 mmol) of 5-(3-bromopropyl)-2-(2-fluorophenyl)pyridine were added. The reaction mixture was stirred for 4 h, concentrated, admixed with water and extracted with methylene chloride. The organic phase was separated and concentrated, and the residue was purified by preparative HPLC (RP18, acetonitrile/water containing 0.1% TFA) Yield: 11 mg (22%).
Quantity
8.2 mg
Type
reactant
Reaction Step One
Quantity
17.8 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1.Br[CH2:11][CH2:12][CH2:13][C:14]1[CH:15]=[CH:16][C:17]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=2[F:26])=[N:18][CH:19]=1>CN(C=O)C>[F:26][C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=1[C:17]1[N:18]=[CH:19][C:14]([CH2:13][CH2:12][CH2:11][N:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]2=[O:3])=[CH:15][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
8.2 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
17.8 mg
Type
reactant
Smiles
OC1=NC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
50 mg
Type
reactant
Smiles
BrCCCC=1C=CC(=NC1)C1=C(C=CC=C1)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by preparative HPLC (RP18, acetonitrile/water containing 0.1% TFA) Yield: 11 mg (22%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FC1=C(C=CC=C1)C1=CC=C(C=N1)CCCN1C(C=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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